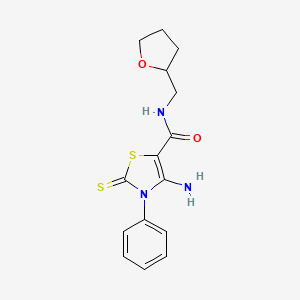
4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide, with the CAS number 403726-41-0, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N3O2S2, with a molar mass of 335.44 g/mol. The structure includes a thiazole moiety linked to a tetrahydrofuran group, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2S2 |
| Molar Mass | 335.44 g/mol |
| Density | 1.43 ± 0.1 g/cm³ (predicted) |
| pKa | 12.56 ± 0.20 (predicted) |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of the thiazole ring to interact with cellular proteins and enzymes involved in cancer progression. For instance, studies have demonstrated that thiazole compounds can induce apoptosis in cancer cells by modulating pathways related to Bcl-2 and other apoptotic factors .
- Case Studies : A study highlighted that certain thiazole derivatives exhibited IC50 values less than that of doxorubicin against human glioblastoma U251 cells and human melanoma WM793 cells, indicating superior potency . The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing cytotoxic activity.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Antibacterial and Antifungal Effects : Compounds similar to 4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole have shown effectiveness against various bacterial strains and fungi such as Candida albicans and Candida parapsilosis. For example, modifications in the thiazole structure have led to MIC values comparable to established antifungal agents like ketoconazole .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of thiazole derivatives:
- Thiazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Substituents on Phenyl Ring : Electron-donating groups at specific positions can significantly increase anticancer activity.
- Linker Variability : The presence of tetrahydrofuran as a linker may influence solubility and bioavailability, impacting overall efficacy.
Properties
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c16-13-12(14(19)17-9-11-7-4-8-20-11)22-15(21)18(13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMHZJVBVKXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














